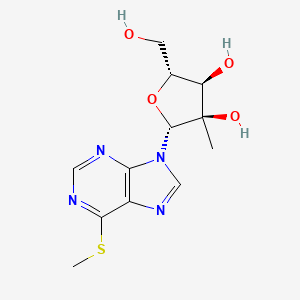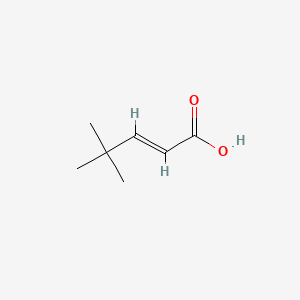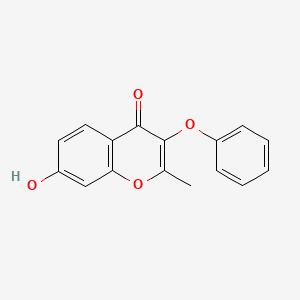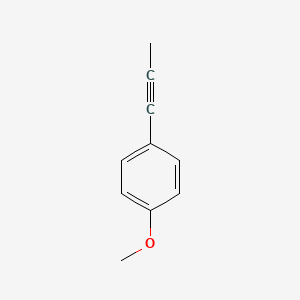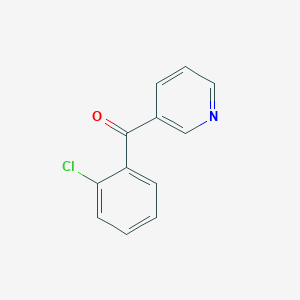
(2-Clorofenil)(piridin-3-il)metanona
Descripción general
Descripción
(2-Chlorophenyl)(pyridin-3-yl)methanone is an aromatic ketone that features a chlorophenyl group and a pyridinyl group attached to a methanone core
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)(pyridin-3-yl)methanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its aromatic structure.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that the compound can be synthesized through a copper-catalyzed oxidation of pyridin-2-yl-methanes . This process involves a direct Csp3-H oxidation approach with water under mild conditions .
Biochemical Pathways
It’s known that the compound is synthesized through a copper-catalyzed oxidation of pyridin-2-yl-methanes . This suggests that the compound might interact with biochemical pathways involving oxidation reactions.
Pharmacokinetics
It’s worth noting that the compound’s synthesis involves a copper-catalyzed oxidation of pyridin-2-yl-methanes , which might influence its bioavailability.
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that the compound’s synthesis involves a copper-catalyzed oxidation of pyridin-2-yl-methanes with water under mild conditions . This suggests that the compound’s action might be influenced by factors such as temperature and the presence of water.
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (2-Chlorophenyl)(pyridin-3-yl)methanone may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.
Cellular Effects
Based on the wide range of biological activities exhibited by similar compounds , it can be hypothesized that (2-Chlorophenyl)(pyridin-3-yl)methanone may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
The compound is known to be stable at -20°C , suggesting that it may have long-term stability under these conditions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing (2-Chlorophenyl)(pyridin-3-yl)methanone involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This reaction is carried out under mild conditions using water as the oxygen source . The process involves the direct oxidation of Csp3-H bonds in pyridin-2-yl-methanes, resulting in the formation of the desired methanone compound .
Industrial Production Methods
Industrial production of (2-Chlorophenyl)(pyridin-3-yl)methanone typically involves large-scale oxidation reactions using transition metal catalysts. The use of copper catalysis in an oxygen-free environment has been shown to be effective in producing high yields of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chlorophenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Typical reagents for electrophilic substitution include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major product formed from the oxidation of pyridin-2-yl-methanes is (2-Chlorophenyl)(pyridin-3-yl)methanone . Substitution reactions can yield various derivatives depending on the substituents introduced.
Comparación Con Compuestos Similares
Similar Compounds
(3-Chlorophenyl)(pyridin-2-yl)methanone: This compound is similar in structure but has the chlorine atom and pyridine ring in different positions.
(2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone: This compound includes a phenylsulfonyl group, adding to its complexity and potential reactivity.
Uniqueness
The presence of both a chlorophenyl and a pyridinyl group makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Propiedades
IUPAC Name |
(2-chlorophenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMCFDJRPUNFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415447 | |
| Record name | (2-chlorophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42374-49-2 | |
| Record name | (2-chlorophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


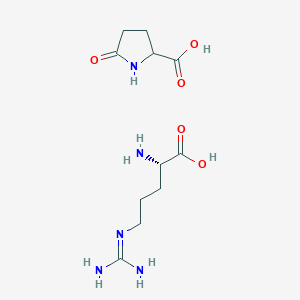
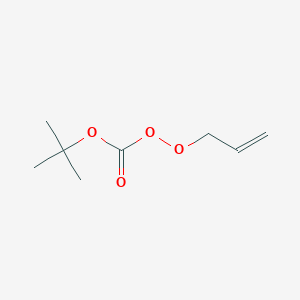
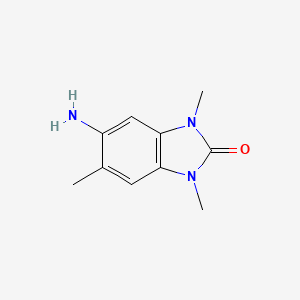
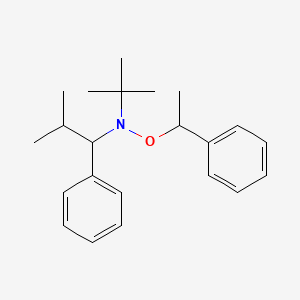

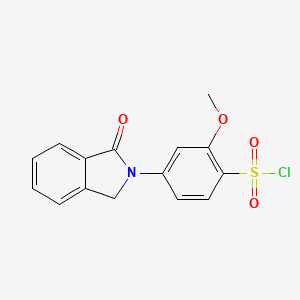
![2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole](/img/structure/B1623631.png)
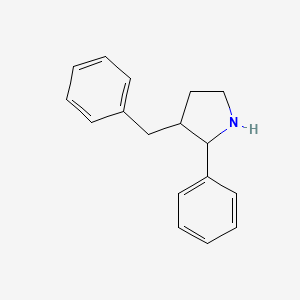
![1'-benzoyl-2'-(3-methoxybenzoyl)-5'-methylspiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1623633.png)
![2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline](/img/structure/B1623634.png)
